N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1000933-13-0
VCID: VC2782264
InChI: InChI=1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16)
SMILES: CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2
Molecular Formula: C10H10N4OS2
Molecular Weight: 266.3 g/mol

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide

CAS No.: 1000933-13-0

Cat. No.: VC2782264

Molecular Formula: C10H10N4OS2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide - 1000933-13-0

Specification

CAS No. 1000933-13-0
Molecular Formula C10H10N4OS2
Molecular Weight 266.3 g/mol
IUPAC Name N-[3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]phenyl]acetamide
Standard InChI InChI=1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16)
Standard InChI Key VYXZRWHKPSCGKQ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2
Canonical SMILES CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide contains three primary structural components:

  • A 1,3,4-thiadiazole ring with a sulfanyl (thiol/mercapto) group at position 5

  • An amino linkage connecting the thiadiazole to a phenyl ring at position 3

  • An acetamide group attached to the phenyl ring

The 1,3,4-thiadiazole component constitutes a five-membered heterocyclic structure containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system (-N=C-S-) that contributes significantly to its biological potential . The aromatic character of the ring system, coupled with the electron distribution influenced by the nitrogen atoms, creates a unique electronic environment that facilitates interactions with biological targets.

Physical and Chemical Properties

Based on structural comparison with related thiadiazole derivatives, the physical and chemical properties of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide can be estimated as shown in Table 1.

Table 1: Estimated Physicochemical Properties of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide

PropertyValueBasis for Estimation
Molecular FormulaC₁₀H₉N₅OS₂Structural analysis
Molecular WeightApproximately 279.34 g/molCalculated from formula
Physical AppearanceWhite to off-white crystalline solidSimilar to related thiadiazole derivatives
SolubilitySoluble in ethanol, DMF; poorly soluble in waterCharacteristic of similar compounds
Melting Point180-220°C (estimated range)Based on related thiadiazole derivatives
LogP (octanol/water)Approximately 1.5-2.0Estimated based on structure

The presence of both hydrophilic (amino, sulfanyl, acetamide) and hydrophobic (phenyl ring) moieties contributes to a balanced lipophilic-hydrophilic character, which is significant for membrane permeability and biological activity.

Synthesis Methodologies

Synthetic Approaches

Multiple synthetic pathways can be proposed for obtaining N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide based on established methods for similar compounds. The following section describes potential synthesis strategies.

Synthesis via 5-Amino-1,3,4-thiadiazole-2-thiol

One potential synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with appropriate phenylacetamide derivatives, as adapted from related synthetic procedures .

Synthetic Procedure:

  • 5-Amino-1,3,4-thiadiazole-2-thiol is treated with 3-aminophenyl isocyanate

  • The resulting intermediate undergoes acetylation with acetic anhydride

  • The reaction is typically facilitated by coupling agents such as N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt)

  • Acetonitrile serves as the primary solvent for the reaction

The reaction progress can be monitored by thin layer chromatography (TLC) until completion. After evaporation of the solvent under reduced pressure, the crude product is purified through recrystallization from ethanol or column chromatography .

Alternative Synthetic Route

An alternative approach involves:

  • Oxidative cyclization of thiosemicarbazone to form the thiadiazole core structure

  • Introduction of the 3-aminophenyl group through nucleophilic substitution

  • Acetylation of the amino group on the phenyl ring

The synthesis can also be conducted through microwave-assisted methods, which often provide higher yields and shorter reaction times compared to conventional heating methods .

Table 2: Potential Synthesis Routes for N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide

RouteKey ReagentsConditionsExpected YieldReference Basis
Direct coupling5-Amino-1,3,4-thiadiazole-2-thiol, 3-aminophenylacetic acid derivatives, EDC, HOBtAcetonitrile, RT, 24h70-80%
Thiosemicarbazide cyclizationThiosemicarbazide, carbon disulfide, hydrazine hydrateEthanol, reflux65-75%
S-alkylation5-R-amino-2-mercapto-1,3,4-thiadiazoles, appropriate haloacetamidesEthanol, KOH, reflux, 1h74-79%

Characterization

The successful synthesis of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide can be confirmed through spectroscopic analysis:

  • FT-IR Spectroscopy:

    • Expected peaks include N-H stretching (3200-3300 cm⁻¹), C=O stretching (1670-1690 cm⁻¹), and thiadiazole ring vibrations

    • The absence of an SH stretching peak around 2550-2600 cm⁻¹ would confirm successful substitution reactions

  • ¹H NMR Spectroscopy:

    • Characteristic signals include NH protons (10-13 ppm), aromatic protons (7-8 ppm), and methyl protons of acetamide (2.0-2.5 ppm)

    • The absence of the mercapto proton signal around 13.2 ppm would confirm successful S-alkylation

  • Mass Spectrometry:

    • The molecular ion peak would correspond to the calculated molecular weight of approximately 279

ActivityPredicted PotencyStructural BasisReference CompoundsReference
AnticonvulsantModerate to high=N–C–S– moiety, amino linkage5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (64.28% protection at 300 mg/kg)
AnticancerModeratePhenylacetamide moiety, thiadiazole ringN-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (IC₅₀ = 9 μM against MDA)
AntimicrobialModerateSulfanyl group, thiadiazole core2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (100% protection at 25 mg/kg)
AntioxidantPotential activitySulfanyl group2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-mercapto- -thiadiazol-2-yl)acetamide

Structure-Activity Relationships

Key Structural Features

The biological activity of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide is likely influenced by several structural elements:

  • The 1,3,4-thiadiazole ring provides strong aromaticity, which is essential for anticonvulsant activity

  • The sulfanyl group at position 5 can participate in hydrogen bonding with biological targets

  • The amino linkage provides flexibility and additional hydrogen bonding potential

  • The acetamide group on the phenyl ring may enhance solubility and target binding

SAR Analysis

Based on structure-activity relationship studies of related compounds:

  • The nature of substituents on the phenyl ring significantly influences biological activity:

    • Electron-withdrawing groups (halo, nitro) often enhance anticonvulsant activity

    • Methoxy substituents at specific positions improve anticancer activity

  • The presence of the sulfanyl group is critical for activity:

    • The thiol group can be involved in binding to target proteins

    • S-alkylation can modulate lipophilicity and binding properties

  • The position of substitution on the phenyl ring affects activity:

    • Meta substitution (as in the target compound) may provide optimal spatial arrangement for binding

  • Lipophilicity plays a crucial role in determining biological activity:

    • Compounds with balanced lipophilic-hydrophilic character often show enhanced activity

    • The optimal LogP value typically falls within the range of 1.5-3.0 for CNS activity

Table 4: Structure-Activity Relationship Parameters for 1,3,4-Thiadiazole Derivatives

Structural FeatureEffect on ActivityOptimal CharacteristicsReference
Thiadiazole ringEssential for activityStrong aromaticity, =N–C–S– moiety
Sulfanyl groupEnhances bindingPosition 5 of thiadiazole
Phenyl substitutionModulates activityElectron-withdrawing groups enhance activity
Amino linkageProvides flexibilityDirect connection to thiadiazole
Acetamide groupImproves pharmacokineticsPosition 3 on phenyl ring

Molecular Modeling and Docking Studies

Computational studies can provide insights into the binding modes and interactions of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide with potential biological targets. Based on studies with similar compounds, potential binding targets include:

  • GABA receptors for anticonvulsant activity, with hydrogen bonding distances in the range of 4.18–6.88 Å

  • Tyrosine kinases for anticancer activity

  • Transcription factor STAT3 inhibition, as predicted for several thiadiazole derivatives

Molecular docking studies with similar compounds have revealed that the thiadiazole nitrogen atoms and the sulfanyl group frequently form hydrogen bonds with amino acid residues in the binding pocket of target proteins .

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